Propyl 1H-imidazole-1-carboximidate

CAS No.: 510710-97-1

Cat. No.: VC8378786

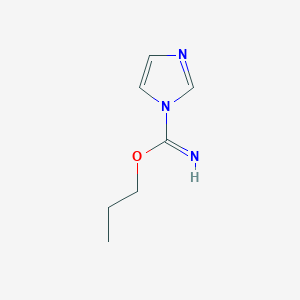

Molecular Formula: C7H11N3O

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 510710-97-1 |

|---|---|

| Molecular Formula | C7H11N3O |

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | propyl imidazole-1-carboximidate |

| Standard InChI | InChI=1S/C7H11N3O/c1-2-5-11-7(8)10-4-3-9-6-10/h3-4,6,8H,2,5H2,1H3 |

| Standard InChI Key | RHPJXLGDEBBTAL-UHFFFAOYSA-N |

| SMILES | CCCOC(=N)N1C=CN=C1 |

| Canonical SMILES | CCCOC(=N)N1C=CN=C1 |

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Nomenclature

Propyl 1H-imidazole-1-carboximidate (systematic IUPAC name: O-propyl imidazole-1-carboximidate) is theorized to have the molecular formula C₇H₁₀N₂O₂, though no experimental confirmation exists in the reviewed literature. A structurally related compound, O-propyl 1H-imidazole-1-carbothioate (PubChem CID: 24885295), shares a similar backbone but substitutes the oxygen atom in the carboximidate group with sulfur, yielding the formula C₇H₁₀N₂OS . This distinction highlights the importance of functional group variations in modulating chemical reactivity and biological activity.

Table 1: Comparative Molecular Data for Related Imidazole Derivatives

Spectroscopic and Computational Descriptors

While experimental spectral data for propyl 1H-imidazole-1-carboximidate remains unpublished, computational models predict its SMILES notation as CCCOC(=N)N1C=CN=C1, derived from the canonical SMILES of its carbothioate analog (CCCOC(=S)N1C=CN=C1) . The InChIKey for the carbothioate variant (NTGVUTSATSZPQN-UHFFFAOYSA-N) further underscores the structural similarities, with the thioate group (-S) distinguishing it from the hypothetical carboximidate (-O).

Synthetic Methodologies and Reaction Pathways

Historical Context in Imidazole Derivative Synthesis

The synthesis of imidazole esters often involves nucleophilic substitution or condensation reactions. For example, 1,3-bis(3-carboxypropyl)-1H-imidazole (bcpim) was synthesized via a one-pot reaction of γ-aminobutyric acid (GABA) with glyoxal and formaldehyde, achieving an EcoScale score of 80, indicative of an environmentally favorable protocol . Although this method focuses on carboxylate derivatives, analogous strategies could theoretically apply to carboximidate esters by substituting carboxylic acid precursors with imidate-forming reagents.

Hypothesized Synthesis of Propyl 1H-Imidazole-1-Carboximidate

A plausible route involves the reaction of 1H-imidazole with propyl chloroformimidate under basic conditions:

Physicochemical Properties and Stability

Solubility and Reactivity

The carbothioate analog exhibits solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) but limited solubility in water . By extension, the carboximidate variant is expected to display similar solubility profiles, though the electronegative oxygen atom in the imidate group may enhance hydrophilicity compared to the thioate. Stability studies on related compounds suggest susceptibility to hydrolysis under acidic or alkaline conditions, necessitating anhydrous storage .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume